molecular formula C12H8N2OS3 B286010 S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate

S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate

Cat. No. B286010
M. Wt: 292.4 g/mol
InChI Key: UNBNBXPZFPLAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound belongs to the family of thienothiadiazole derivatives, which have shown promising properties such as high electron mobility, good thermal stability, and excellent photovoltaic performance.

Scientific Research Applications

S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate has shown promising applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate is not fully understood. In anticancer studies, it has been proposed that this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In materials science and organic electronics, the high electron mobility and good thermal stability of this compound make it a promising building block for the development of high-performance organic semiconductors.
Biochemical and Physiological Effects
Studies have shown that S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, this compound may cause cytotoxicity and induce cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate is its high purity and high yield synthesis method. This compound is also versatile and can be used in various fields of scientific research. However, one of the limitations of this compound is its low solubility in common solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate. In medicinal chemistry, further studies are needed to investigate the anticancer properties of this compound and its potential as a drug candidate. In materials science and organic electronics, the development of high-performance organic semiconductors using this compound as a building block is an area of active research. Additionally, the modification of this compound to improve its solubility and other properties is an area of future research. Overall, S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate has shown promising properties and has the potential to contribute to various fields of scientific research.

Synthesis Methods

The synthesis of S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate involves the reaction of 2,5-dibromo-3-hexylthiophene with potassium thiocyanate, followed by the reaction with sodium methoxide and benzyl bromide. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of the desired product.

properties

Molecular Formula

C12H8N2OS3

Molecular Weight

292.4 g/mol

IUPAC Name

S-benzyl thieno[2,3-d]thiadiazole-6-carbothioate

InChI

InChI=1S/C12H8N2OS3/c15-12(17-6-8-4-2-1-3-5-8)9-7-16-11-10(9)18-14-13-11/h1-5,7H,6H2

InChI Key

UNBNBXPZFPLAOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(=O)C2=CSC3=C2SN=N3

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C2=CSC3=C2SN=N3

Origin of Product

United States

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